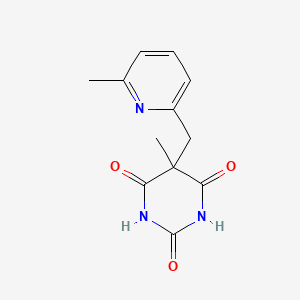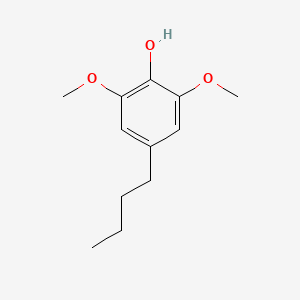![molecular formula C20H18O2S2 B14330663 2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol CAS No. 111348-48-2](/img/structure/B14330663.png)
2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is a chemical compound known for its unique structure and properties It consists of a phenylene group flanked by two methylenesulfanediyl groups, each connected to a diphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol typically involves the reaction of 1,2-phenylenedimethanethiol with phenol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
On an industrial scale, the production of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl groups to thiol groups.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antioxidant and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The sulfanediyl groups can interact with metal ions, forming stable complexes. These interactions can influence biological pathways and chemical reactions, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1,4-Phenylenebis(methylenesulfanediyl)]diacetic acid: Similar structure but with acetic acid groups instead of phenolic groups.
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]dibenzoic acid: Contains benzoic acid groups instead of phenolic groups.
Uniqueness
2,2’-[1,2-Phenylenebis(methylenesulfanediyl)]diphenol is unique due to its combination of phenolic and sulfanediyl groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form stable complexes with metal ions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
111348-48-2 |
|---|---|
Molecular Formula |
C20H18O2S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)sulfanylmethyl]phenyl]methylsulfanyl]phenol |
InChI |
InChI=1S/C20H18O2S2/c21-17-9-3-5-11-19(17)23-13-15-7-1-2-8-16(15)14-24-20-12-6-4-10-18(20)22/h1-12,21-22H,13-14H2 |
InChI Key |
BMFOGGSUWVJZBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2O)CSC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





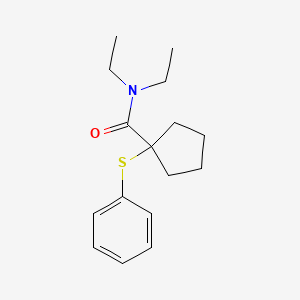
![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
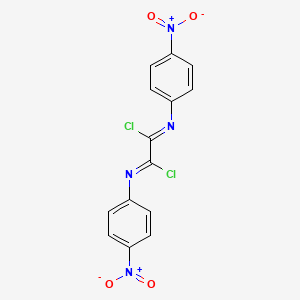
![Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-](/img/structure/B14330599.png)

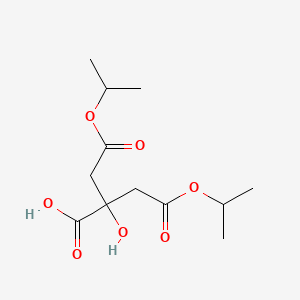
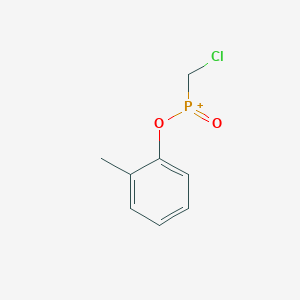

![2-[Ethyl(2-phenoxyethyl)amino]ethan-1-ol](/img/structure/B14330629.png)
